Fijimycin A
Übersicht
Beschreibung
Fijimycin A is a cyclodepsipeptide . It was isolated and identified from the fermentation broth of a Streptomyces sp. cultured from a marine sediment sample . It has been shown to possess significant in vitro antibacterial activity against three methicillin-resistant Staphylococcus aureus (MRSA) strains .
Synthesis Analysis
The total synthesis of norfijimycin A, a simplified analogue of the marine natural product Fijimycin A, has been described . The parent compound, Fijimycin A, was first isolated from a marine-derived Streptomyces spp. CNS-575 .Molecular Structure Analysis
Fijimycin A has a molecular formula of C44H62N8O11 . Its planar structures were assigned by combined interpretation of NMR and MS/MS spectroscopic data . The absolute configurations of the component amino acids were established using the Marfey’s method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fijimycin A are complex and involve multiple steps . The process involves the formation of complex amide conformational mixtures .Physical And Chemical Properties Analysis
Fijimycin A has a net charge of 0, an average mass of 879.025, and a mono-isotopic mass of 878.45380 . It is a cyclodepsipeptide .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Fijimycin A, identified from a marine-derived Streptomyces sp., demonstrates significant antibacterial activity. Research has shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's planar structure and amino acid configurations contribute to its antibacterial properties (Sun et al., 2011).
Synthesis and Tuberculosis Treatment
The synthesis of norfijimycin A, a derivative of fijimycin A, has been explored to understand its role in treating Mycobacterium tuberculosis. This research indicates the potential of fijimycin A derivatives in treating tuberculosis and highlights the significance of the N,β-dimethyl leucine unit in its structure (Stoye et al., 2017).
Marine Microbes as Antibiotic Sources
The marine environment, as a source of fijimycin A, underscores its potential in discovering new antibiotics against drug-resistant pathogens. This research emphasizes the utility of marine-derived actinomycetes in producing compounds like fijimycin A for combating major human pathogens (Haste et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
As most of the studies reporting the antimycobacterial activities of marine macrolides like Fijimycin A are based on in vitro studies, future direction should consider expanding the trials to in vivo and clinical trials . In addition, in silico studies should also be explored for a quick screening on marine macrolides with potent activities against mycobacterial infection .
Eigenschaften
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10R,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27+,29+,30+,31+,34-,36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-AHJOMIGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fijimycin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.